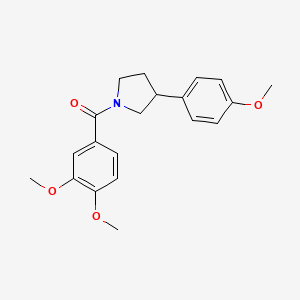
N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a fluorinated naphthalene ring
準備方法
The synthesis of N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves multiple steps. One common method includes the reduction of a precursor compound using sodium borohydride, followed by the formation of the amide bond through a reaction with prop-2-enoyl chloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
化学反応の分析
N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Halogenation reactions can introduce additional fluorine atoms into the molecule using reagents like fluorine gas or N-fluorobenzenesulfonimide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
科学的研究の応用
N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes
作用機序
The mechanism of action of N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar compounds to N-(5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide include other fluorinated naphthalene derivatives and amides. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example:
N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: This compound has a similar naphthalene core but different functional groups, leading to distinct properties and uses.
Fluorinated Indoles: These compounds also contain fluorine atoms and aromatic rings, but their biological activities and applications can vary significantly
特性
IUPAC Name |
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-3-13(17)16-14-9(2)7-8-10-11(14)5-4-6-12(10)15/h3-6,9,14H,1,7-8H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRATHUJYSWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1NC(=O)C=C)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2514052.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)


![N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2514060.png)

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)

![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)
